molecular formula C6H4F2N2O2 B1293778 2,4-Difluoro-6-nitroaniline CAS No. 364-30-7

2,4-Difluoro-6-nitroaniline

Cat. No.: B1293778
CAS No.: 364-30-7
M. Wt: 174.1 g/mol
InChI Key: WPEUQAOOZXFRKZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitroaniline is an organic compound with the chemical formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. This compound is a white solid with a molecular weight of 174.11 g/mol and a density of approximately 1.56 g/cm³ . It is almost insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

2,4-Difluoro-6-nitroaniline can be synthesized from p-nitroaniline through a fluorination process. A common preparation method involves reacting p-nitroaniline with hydrofluoric acid to obtain this compound . The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods may involve large-scale fluorination processes with stringent safety measures due to the toxic nature of hydrofluoric acid.

Chemical Reactions Analysis

2,4-Difluoro-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 2,4-difluoroaniline, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

2,4-Difluoro-6-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.

    Industry: It is utilized in the dye industry and in the manufacturing of pesticides.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

2,4-Difluoro-6-nitroaniline can be compared with similar compounds such as:

    2,4-Difluoroaniline: Lacks the nitro group, making it less reactive in certain redox reactions.

    2,4-Dinitroaniline: Contains two nitro groups, increasing its reactivity in reduction reactions.

    2,6-Difluoroaniline: The position of the fluorine atoms differs, affecting its chemical behavior and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

2,4-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEUQAOOZXFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189919
Record name Aniline, 2,4-difluoro-6-nitro-
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-30-7
Record name 2,4-Difluoro-6-nitrobenzenamine
Source CAS Common Chemistry
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Record name 2,4-Difluoro-6-nitroaniline
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Record name 2,4-Difluoro-6-nitroaniline
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Record name Aniline, 2,4-difluoro-6-nitro-
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Record name 2,4-DIFLUORO-6-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM69Q7VNX7
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Synthesis routes and methods

Procedure details

Thus WO 96/02493, starting from 2,4-difluoroaniline, discloses a synthesis proceeding via five stages. 2,4-Difluoroaniline is first reacted with acetic anhydride, the resulting acetanilide is nitrated by means of HNO3 /H2SO4, the acetyl radical is removed and 2,4-difluoro-6-nitroaniline is obtained. By reaction of the 2,4-difluoro-6-nitroaniline with sodium nitrite, the amino group can be removed and 3,5-difluoronitrobenzene is obtained, which can be converted into 3,5-difluoroaniline by reduction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the synthesis of 2-Amino-4,6-difluorobenzonitrile challenging through the Sandmeyer reaction using 2,4-Difluoro-6-nitroaniline as a starting material?

A1: The attempted Sandmeyer cyanation of this compound, aiming to produce 2-Amino-4,6-difluorobenzonitrile, encounters a significant challenge. Instead of the desired cyanation, a selective nucleophilic substitution occurs. Hydroxide ions attack the 2-fluoro group in the diazonium salt derived from this compound. This leads to the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide as the major product []. The research suggests that 2-Amino-4,6-difluorobenzonitrile can be synthesized through a different route, reacting 2,4,6-trifluorobenzonitrile with ammonia [].

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